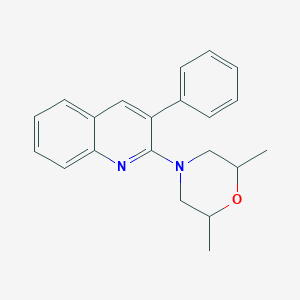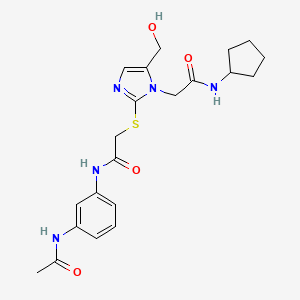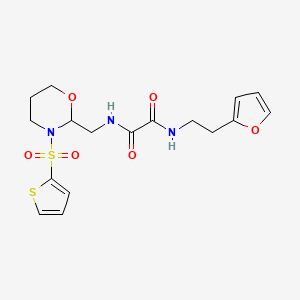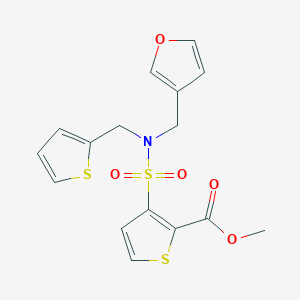
2-(2,6-Dimethylmorpholino)-3-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,6-Dimethylmorpholino)-3-phenylquinoline” is a quinoline derivative with a dimethylmorpholino group at the 2-position and a phenyl group at the 3-position . Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. Morpholines are a class of organic compounds characterized by a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” would likely feature a quinoline core with a dimethylmorpholino group and a phenyl group attached at the 2- and 3-positions respectively .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the quinoline, phenyl, and dimethylmorpholino groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the dimethylmorpholino group could potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antitumor Agents and DNA-Intercalating Properties
- DNA-Intercalative Antitumor Agents : A series of phenyl-substituted derivatives, including compounds related to 2-(2,6-Dimethylmorpholino)-3-phenylquinoline, have shown promise as DNA-intercalating antitumor agents. Such compounds have been synthesized and evaluated for their in vivo antitumor activity, showing effectiveness in both leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).
Synthesis and Reactivity Studies
- Facile Synthesis of Derivatives : Research on the facile synthesis of tetrahydropyrimido quinoline derivatives, which include compounds structurally similar to this compound, has been reported. These studies focus on the reactivity of these compounds with various agents and their potential antimicrobial activity (Elkholy & Morsy, 2006).
Structural Studies
- Study of Novel Ring Systems : Research has been conducted on the structure of phenylquinoline dimers, providing insight into the chemical properties and potential applications of similar compounds like this compound. These studies include the examination of bond lengths and molecular mechanics (Ammon & Reid, 1993).
Applications in Organic Light-Emitting Diodes (OLEDs)
- OLED Applications : Research on homoleptic cyclometalated iridium complexes, which include structures similar to this compound, has been conducted. These studies have implications for the development of highly efficient red phosphorescence in OLEDs (Tsuboyama et al., 2003).
Fluorescence Sensing and Detection Applications
- Fluorescent Sensing : The use of phenylquinoline for fluorescence sensing has been explored, particularly in the context of detecting trace amounts of certain compounds in water. This research could inform the development of similar applications using this compound (Maity et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline are currently unknown. This compound is a derivative of morpholine , which is known to interact with various biological targets.
Mode of Action
As a derivative of morpholine, it may share some of its parent compound’s interactions with biological targets
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of biological processes
Pharmacokinetics
A study on a related compound, n-(5-(4-(5-(((2r,6s)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1h-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide (gsk2292767a), showed a linear increase in plasma exposure with dose, with marginal accumulation after 14 days . This suggests that similar morpholine derivatives may have favorable pharmacokinetic properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(3-phenylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-13-23(14-16(2)24-15)21-19(17-8-4-3-5-9-17)12-18-10-6-7-11-20(18)22-21/h3-12,15-16H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWRHQVRKJBHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)



![3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2358759.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)

![N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2358765.png)
![2-benzamido-N-(4-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358766.png)
![2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358769.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)

